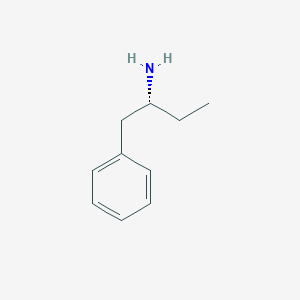

Benzeneethanamine, alpha-ethyl-, (alphaR)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzeneethanamine, alpha-ethyl-, (alphaR)-” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as Phenethylamine, N,α,α-trimethyl-; ω-Phenyl-tert-butyl-methylamine; Mephine; N,α,α-Trimethyl-β-phenethylamine; N,α,α-Trimethylphenethylamine; Vialin; Wyamine; Mefenterdrin; Mefentermin; Mephenterdrine; Mephenterdrinum; Mephetedrine; 2-Methylamino-2-methyl-1-phenylpropane; 2-Methyl-2-methylamino-1-phenylpropane; N-Methyl-ω-phenyl-t-butylamine; N,α,α-Trimethylbenzeneethanamine; WY-585; Wyfentermina; N-Methyl-ω-phenyl-tert-butylamine; N-Methylphentermine; Mephentermine .

Molecular Structure Analysis

The molecular structure of “Benzeneethanamine, alpha-ethyl-, (alphaR)-” consists of a benzene ring attached to an ethanamine group, which is further substituted with an alpha-ethyl group . The molecular weight of the compound is 163.2594 .Scientific Research Applications

Cancer Treatment

“(2R)-1-PHENYLBUTAN-2-AMINE” could potentially be used in cancer treatment. Interleukin-2 (IL-2) and its receptor (IL-2R) are essential in orchestrating immune responses. Their function and expression in the tumor microenvironment make them attractive targets for immunotherapy, leading to the development of IL-2/IL-2R-targeted therapeutic strategies .

Immune Regulation

The compound could also be used to enhance immune regulation. IL-2 plays a critical role in the normal function of the immune system. A trophic factor for lymphocytes, IL-2 is required for mounting and sustaining adaptive T cell responses; however, IL-2 is also critical for immune regulation via its effects on regulatory T cells (Treg cells) .

Synthesis of Natural Products

Central Nervous System Stimulant

Amphetamine, a compound similar to “(2R)-1-PHENYLBUTAN-2-AMINE”, has multiple mechanisms of action including blocking uptake of adrenergics and dopamine, stimulation of release of monamines, and inhibiting monoamine oxidase. It is also a drug of abuse and a psychotomimetic .

Mechanism of Action

Target of Action

The primary target of (2R)-1-PHENYLBUTAN-2-AMINE, also known as Benzeneethanamine, alpha-ethyl-, (alphaR)-, is the N-methyl-D-aspartate receptor (NMDAR) on GABAergic interneurons . This compound also interacts with adenosine A1 receptors, which are almost exclusively expressed at nerve terminals .

Mode of Action

(2R)-1-PHENYLBUTAN-2-AMINE interacts with its targets by antagonizing NMDA receptors on GABAergic interneurons . This action disinhibits afferents to glutamatergic principal neurons and increases extracellular glutamate levels . Furthermore, this compound reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .

Biochemical Pathways

The action of (2R)-1-PHENYLBUTAN-2-AMINE affects several biochemical pathways. It reduces P-T286-CamKII and P-S9-Synapsin, which correlates with decreased synaptic vesicle recycling . This compound also influences the glutamate-gated chloride channel (GluCl) allosteric modulators pathway .

Result of Action

The molecular and cellular effects of (2R)-1-PHENYLBUTAN-2-AMINE’s action include a reduction in glutamate release and a decrease in presynaptic activity . These effects contribute to its rapid antidepressant action .

properties

IUPAC Name |

(2R)-1-phenylbutan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8,11H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWLOHKZENDW-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethanamine, alpha-ethyl-, (alphaR)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}ethanediamide](/img/structure/B2468299.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2468301.png)

![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)

![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)

![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)